molecular formula C17H24N2O3S2 B2966891 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1903781-78-1

4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2966891
CAS No.: 1903781-78-1
M. Wt: 368.51
InChI Key: ZBOOUUKGDJKURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound that features a piperazine ring, a benzoyl group, and a thiane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps. One common method includes the reaction of 3-(methylsulfanyl)benzoic acid with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with thionyl chloride to introduce the thiane-1,1-dione moiety. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the thiane-1,1-dione moiety can be reduced to alcohols.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts acylation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial cell wall synthesis or interference with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is unique due to its combination of a piperazine ring with a thiane-1,1-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-23-16-4-2-3-14(13-16)17(20)19-9-7-18(8-10-19)15-5-11-24(21,22)12-6-15/h2-4,13,15H,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOOUUKGDJKURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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